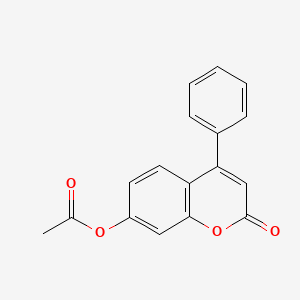

2-oxo-4-phenyl-2H-chromen-7-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

16299-27-7 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) acetate |

InChI |

InChI=1S/C17H12O4/c1-11(18)20-13-7-8-14-15(12-5-3-2-4-6-12)10-17(19)21-16(14)9-13/h2-10H,1H3 |

InChI Key |

HLTWQCBRAPCNSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

2-oxo-4-phenyl-2H-chromen-7-yl acetate chemical structure properties

Technical Whitepaper: 2-oxo-4-phenyl-2H-chromen-7-yl Acetate

Subtitle: Molecular Architecture, Synthesis, and Fluorogenic Applications in Enzymatic Assays

Abstract

2-oxo-4-phenyl-2H-chromen-7-yl acetate (commonly 7-acetoxy-4-phenylcoumarin) represents a specialized class of "pro-fluorophores" utilized in high-throughput screening (HTS) and mechanistic enzymology. Distinct from its ubiquitous analog 7-acetoxy-4-methylcoumarin (4-MUA), the incorporation of a phenyl group at the C4 position confers unique physicochemical properties, including enhanced lipophilicity and a bathochromic shift in the emission spectrum of its hydrolysis product. This guide provides a comprehensive technical analysis of the molecule’s structure, synthetic pathways, and its role as a "dark-to-bright" switch for monitoring esterase activity.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule is an ester derivative of the fluorophore 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone). Its utility is derived from the quenching effect of the acetate group on the coumarin core's fluorescence.

Structural Identity

-

IUPAC Name: (2-oxo-4-phenyl-2H-chromen-7-yl) acetate[1]

-

Common Name: 7-Acetoxy-4-phenylcoumarin

-

Parent Fluorophore CAS: 2555-30-8 (7-hydroxy-4-phenylcoumarin)

-

Molecular Formula: C₁₇H₁₂O₄[2]

-

Molecular Weight: 280.28 g/mol

Comparative Properties Table

The following table contrasts the "Dark" substrate with the "Bright" product, highlighting the physicochemical switch that occurs during experimentation.

| Property | Substrate (Acetate Ester) | Product (Phenol/Anion) |

| State | Non-fluorescent (Quenched) | Highly Fluorescent |

| Solubility | Low (Water); High (DMSO, DMF) | Moderate (pH > 7.4) |

| Lipophilicity (LogP) | ~3.3 (Predicted) | ~2.5 (Ionized form is lower) |

| Excitation Max | N/A (Weak/Blue-shifted) | ~355 nm |

| Emission Max | N/A | ~455 nm (Blue-Green) |

| Role | Enzyme Substrate | Signal Reporter |

Expert Insight: The C4-phenyl group introduces significant steric bulk compared to the methyl group in 4-MUA. This makes 7-acetoxy-4-phenylcoumarin a critical probe for characterizing enzymes with larger hydrophobic binding pockets or for distinguishing between esterase isoforms based on steric tolerance.

Part 2: Synthetic Pathways

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate is a two-stage process. The core coumarin scaffold is constructed via the Pechmann Condensation , followed by esterification.[3]

Synthesis Workflow (DOT Visualization)

Figure 1: Two-step synthetic pathway involving acid-catalyzed cyclization followed by acetylation.

Detailed Synthetic Protocol

-

Coumarin Ring Formation (Pechmann Condensation):

-

Reactants: Equimolar amounts of Resorcinol and Ethyl Benzoylacetate.[4]

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or solid acid catalysts (e.g., Amberlyst-15) for green chemistry approaches.

-

Conditions: Heat to 100°C (solvent-free or in ethanol).

-

Mechanism: Transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.

-

Product: 7-hydroxy-4-phenylcoumarin (Precipitates upon addition of crushed ice).

-

-

Acetylation (Quenching Step):

-

Reactants: 7-hydroxy-4-phenylcoumarin + Acetic Anhydride (excess).

-

Catalyst: Pyridine (acts as solvent and base).

-

Workup: Pour into ice water; the acetate ester precipitates as a white solid.[5] Recrystallize from ethanol.

-

Part 3: Mechanism of Action (Fluorogenesis)

The molecule functions as a fluorogenic suicide substrate . The acetate moiety locks the phenolic oxygen, preventing the resonance delocalization required for strong fluorescence.

The "Switch" Mechanism

Enzymatic hydrolysis cleaves the ester bond. At physiological pH (7.4), the released phenol rapidly deprotonates to form the phenolate anion, which is the highly fluorescent species.

Figure 2: Enzymatic hydrolysis mechanism converting the non-fluorescent ester into the fluorescent phenolate.

Part 4: Experimental Protocols

Enzyme Kinetics Assay (Standardized)

This protocol is designed for a 96-well plate format to screen esterase activity (e.g., Acetylcholinesterase, Carboxylesterase).

Reagents:

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 (Avoid phosphate buffers if metal ions are critical cofactors).

-

Stock Solution: 10 mM 7-acetoxy-4-phenylcoumarin in DMSO . (Store at -20°C, protected from light).

-

Stop Solution (Optional): 0.1 M NaOH (raises pH to 10 to maximize fluorescence signal for endpoint assays).

Methodology:

-

Preparation: Dilute the DMSO stock into the Assay Buffer to a working concentration (e.g., 100 µM). Note: Keep DMSO < 2% final volume to avoid enzyme denaturation.

-

Blanking: Add 100 µL of substrate solution to "No Enzyme" control wells to monitor spontaneous hydrolysis.

-

Reaction: Add 10 µL of enzyme sample to test wells.

-

Initiation: Add 90 µL of substrate solution to test wells.

-

Monitoring: Measure fluorescence immediately in kinetic mode.

-

Excitation: 355 nm

-

Emission: 460 nm

-

Duration: 30–60 minutes at 37°C.

-

Data Analysis:

Calculate the reaction rate (

Part 5: Therapeutic & Diagnostic Applications

High-Throughput Screening (HTS)

Because the 4-phenyl group increases lipophilicity, this substrate is particularly effective for:

-

Lipase Assays: The hydrophobic nature allows better interaction with lipases that act at lipid-water interfaces compared to the more water-soluble 4-methyl analog.

-

Cell-Based Assays: Enhanced membrane permeability allows the substrate to enter cells for intracellular esterase viability staining.

Drug Discovery (Interference)

Researchers must be aware of Fluorescence Indicator Displacement (FID) . Some drug candidates may bind to the enzyme's active site or the coumarin product itself, causing static quenching.

-

Validation Step: Always test if the screening compounds quench the fluorescence of the product (7-hydroxy-4-phenylcoumarin) alone to rule out false positives.

References

-

Pechmann Condens

- Source: Wikipedia / Organic Chemistry Portal

-

Link:[Link]

-

7-Hydroxy-4-phenylcoumarin (Parent Fluorophore) Properties

- Source: PubChem (CID 226508 / CAS 2555-30-8)

-

Link:[Link]

- Fluorescence Quenching & FID Assays Source: BenchChem Application Notes (7-Hydroxy-4-phenylcoumarin in Fluorescence Quenching Assays)

-

Coumarin Deriv

- Source: National Institutes of Health (PMC) - Biological Activities of Coumarins

-

Link:[Link]

Sources

Mechanistic Profiling of 7-Acetoxy-4-phenylcoumarin: A Next-Generation Fluorogenic Substrate for Esterase Activity and High-Throughput Screening

Executive Summary

The accurate quantification of esterase, lipase, and acetylcholinesterase activity is a cornerstone of modern drug discovery, biomarker profiling, and enzymology. While standard substrates like 7-acetoxy-4-methylcoumarin (7-AMC) have been utilized for decades, their relatively short excitation wavelengths often result in signal interference from biological autofluorescence. 7-Acetoxy-4-phenylcoumarin (7-APC) emerges as a superior structural analog. By substituting the 4-methyl group with a 4-phenyl moiety, researchers achieve extended

This technical guide provides an in-depth analysis of the 7-APC hydrolytic mechanism, photophysical properties, and field-proven protocols for deploying this substrate in High-Throughput Screening (HTS) and enzyme kinetic workflows.

Photophysical Rationale & Structural Advantages

The utility of 7-APC is rooted in the photophysics of its cleavage product, 7-hydroxy-4-phenylcoumarin (7-HPC) . Coumarin derivatives rely on a "push-pull" electron system where the electron-donating 7-hydroxyl group interacts with the electron-withdrawing lactone carbonyl.

The Role of the 4-Phenyl Substitution

In standard 4-methylcoumarins, the

-

Bathochromic Shift (Red-Shift): The excitation and emission maxima are shifted to longer wavelengths (Ex: ~355 nm / Em: ~455 nm) compared to 7-AMC (Ex: ~330 nm / Em: ~430 nm)[3]. This shift moves the assay window away from the peak autofluorescence of cellular proteins and nucleic acids.

-

Microenvironment Sensitivity: The extended hydrophobic surface area makes the fluorescence of the released 7-HPC highly sensitive to local microenvironments, making it an excellent candidate for Fluorescence Indicator Displacement (FID) assays[4].

Quantitative Comparison of Coumarin Substrates

| Property | 7-Acetoxy-4-methylcoumarin (7-AMC) | 7-Acetoxy-4-phenylcoumarin (7-APC) | Causality / Advantage |

| Enzyme Target | Esterases, Lipases[5] | Esterases, Lipases | Broad-spectrum hydrolase profiling. |

| Cleavage Product | 7-Hydroxy-4-methylcoumarin | 7-Hydroxy-4-phenylcoumarin | 7-HPC provides extended conjugation. |

| Excitation ( | ~330 nm | ~355 nm[3] | Avoids UV-induced protein degradation. |

| Emission ( | ~430 nm | ~455 nm[3] | Reduces background autofluorescence. |

| Aqueous Stability | Moderate | High | Bulky 4-phenyl group sterically shields the ester bond from spontaneous hydrolysis. |

Core Mechanism of Action: The Hydrolytic Switch

The mechanism of 7-APC is a classic example of an enzymatic "fluorogenic switch." The substrate itself is essentially non-fluorescent; the esterification of the 7-hydroxyl group with an acetate moiety disrupts the electron-donating capability of the oxygen atom, effectively quenching the coumarin fluorophore[6].

The Enzymatic Pathway

-

Substrate Binding: The esterase or lipase recognizes the acetate group of 7-APC. The bulky 4-phenyl group often enhances binding affinity (lower

) in enzymes with large hydrophobic pockets. -

Nucleophilic Attack: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the acetate group, forming a tetrahedral intermediate.

-

Deacetylation & Release: The ester bond is cleaved, releasing acetic acid and the free fluorophore, 7-hydroxy-4-phenylcoumarin (7-HPC)[5].

-

Signal Generation (pH Dependency): Crucially, the fluorescence of 7-HPC is highly dependent on its ionization state. The phenolate anion is the highly fluorescent species. Because the

of the 7-hydroxyl group is typically around 7.0–7.5, the assay buffer must be maintained at a pH

Fig 1. Enzymatic deacetylation of 7-APC releasing the fluorescent 7-HPC anion.

Self-Validating Experimental Protocol: Esterase Kinetics

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mandatory controls to account for spontaneous hydrolysis (a common artifact in ester substrate assays) and verifies enzyme specificity using a known inhibitor.

Materials Required

-

Substrate: 7-Acetoxy-4-phenylcoumarin (10 mM stock in anhydrous DMSO). Note: Must be anhydrous to prevent premature degradation.

-

Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4. (Triton X-100 prevents non-specific adsorption of the hydrophobic substrate to the microplate walls).

-

Enzyme: Purified esterase (e.g., Porcine Liver Esterase) or cell lysate.

-

Inhibitor Control: Phenylmethylsulfonyl fluoride (PMSF), 1 mM final concentration.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dilute the 10 mM 7-APC DMSO stock into the HEPES buffer to create a 100

M working solution. Prepare this immediately before use. -

Prepare enzyme solutions at varying concentrations (e.g., 0.1 to 10

g/mL) in HEPES buffer.

-

-

Plate Assembly (96-Well Black Opaque Plate):

-

Test Wells: Add 50

L of enzyme solution. -

Blank Wells (Spontaneous Hydrolysis Control): Add 50

L of HEPES buffer (no enzyme). -

Inhibitor Wells (Specificity Control): Add 50

L of enzyme solution pre-incubated with 1 mM PMSF for 15 minutes.

-

-

Reaction Initiation:

-

Add 50

L of the 100

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader set to 37°C.

-

Measure fluorescence continuously every 60 seconds for 30–60 minutes at

= 355 nm and

-

-

Data Processing:

-

Subtract the fluorescence values of the Blank Wells from the Test Wells at each time point to correct for spontaneous hydrolysis.

-

Plot the corrected Relative Fluorescence Units (RFU) versus time. The initial linear slope represents the initial reaction velocity (

).

-

Fig 2. Self-validating high-throughput workflow for 7-APC esterase assays.

Advanced Applications: Fluorescence Indicator Displacement (FID)

Beyond direct enzymatic cleavage, the cleavage product of 7-APC (7-HPC) is highly valuable in Fluorescence Indicator Displacement (FID) assays for drug discovery[4].

In an FID assay, 7-HPC is used as a fluorescent probe that binds to a target protein (e.g., Macrophage Migration Inhibitory Factor). Upon binding, the local microenvironment quenches the coumarin's fluorescence. When a high-affinity drug candidate is introduced, it competitively displaces the 7-HPC probe back into the aqueous buffer, resulting in a sudden restoration (unquenching) of the fluorescence signal[4]. This increase in signal is directly proportional to the binding affinity (

References

-

University of KwaZulu-Natal (UKZN). (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved March 7, 2026, from [Link]

-

National Institutes of Health (NIH) / PMC. (n.d.). A novel esterase regulates Klebsiella pneumoniae hypermucoviscosity and virulence. Retrieved March 7, 2026, from [Link]

-

ACS Publications. (2021). Rapid Degradation of Cellulose Diacetate by Marine Microbes. Environmental Science & Technology Letters. Retrieved March 7, 2026, from [Link]

-

Royal Society of Chemistry (RSC). (2024). Design, synthesis and computational studies of new azaheterocyclic coumarin derivatives as anti-Mycobacterium tuberculosis agent. Retrieved March 7, 2026, from [Link]

Sources

Mechanistic and Photophysical Divergence: 4-Phenylumbelliferyl Acetate vs. 4-Methylumbelliferyl Acetate in Enzymatic Profiling

Executive Summary

In the development of fluorogenic assays for hydrolases, esterases, and lipases, the selection of the substrate core is as critical as the optimization of the assay buffer. While 4-methylumbelliferyl acetate (4-MUA) has long served as the ubiquitous, broad-spectrum standard for esterase activity[1], its structural simplicity limits its utility in probing enzyme active-site topology and operating at physiological pH.

By substituting the C4 methyl group with a bulky phenyl moiety, 4-phenylumbelliferyl acetate (4-PUA) introduces profound steric and photophysical shifts. This whitepaper dissects the causality behind these differences, providing a rigorous framework for when and how to deploy 4-PUA over 4-MUA to achieve superior assay specificity, exploit microenvironmental solvatochromism, and optimize signal-to-noise ratios at physiological pH.

Structural and Steric Determinants of Enzyme Specificity

The fundamental divergence between 4-MUA and 4-PUA lies in the spatial volume and hydrophobicity of the C4 substituent on the coumarin core.

4-MUA: The Broad-Spectrum Standard

4-MUA features a compact methyl group. This lack of steric hindrance allows it to readily enter the narrow catalytic clefts of a vast array of enzymes, including general carboxylesterases and specific deacetylases like methylumbelliferyl-acetate deacetylase (EC 3.1.1.56)[2]. Because it acts as a "universal key," 4-MUA is excellent for bulk activity screening but fails to discriminate between closely related hydrolase isoforms.

4-PUA: The Steric Exclusion Filter

The introduction of a phenyl ring at the C4 position in 4-PUA fundamentally alters the substrate's interaction with enzyme active sites. The bulky, rotatable phenyl group creates a steric clash with the narrow binding pockets of general esterases, effectively preventing the formation of the Michaelis complex. However, enzymes evolved to process bulky, hydrophobic substrates—such as bile-salt activated lipases or specifically engineered glycoside hydrolases (e.g., Hypocrea jecorina Cel6A mutants)—readily accommodate the 4-phenyl substitution[3].

Consequently, 4-PUA acts as a negative selection filter against background esterase activity, allowing researchers to isolate the kinetics of specific lipophilic hydrolases in complex biological mixtures.

Diagram 1: Steric exclusion workflow demonstrating 4-PUA's selectivity for hydrophobic binding pockets.

Photophysical Dynamics: The Advantage of 4-PU

The enzymatic hydrolysis of these substrates yields their respective aglycones: 4-methylumbelliferone (4-MU) and 4-phenylumbelliferone (4-PU). The photophysics of these fluorophores dictate the ultimate sensitivity of the assay.

pKa Shifts and Physiological pH Compatibility

Fluorescence in umbelliferone derivatives is strictly dependent on the deprotonation of the C7 hydroxyl group, which generates the highly fluorescent phenolate anion.

-

4-MU has a ground-state pKa of approximately 7.8. At a physiological pH of 7.4, the majority of the fluorophore remains in the protonated, weakly fluorescent state, severely truncating the assay's dynamic range.

-

4-PU exhibits an extended

-conjugation system due to the C4 phenyl ring, which stabilizes the phenolate anion through resonance. This lowers the ground-state pKa to ~7.16[4][5]. Consequently, at pH 7.4, a significantly higher fraction of 4-PU is deprotonated, yielding a much stronger fluorescent signal in live-cell or physiological buffer assays.

Solvatochromism and Microenvironmental Probing

Unlike the relatively static emission of 4-MU, 4-PU exhibits pronounced solvatochromism. The emission maximum of 4-PU shifts depending on the polarity and Lewis acidity of its microenvironment. In non-polar environments, it emits a deep blue (~451 nm), while in polar environments (e.g., DMF or exposed to aqueous solvent), the emission shifts to teal (~475 nm)[6]. This allows 4-PUA to function not just as an activity probe, but as a reporter of the local dielectric environment post-hydrolysis.

Diagram 2: Photophysical pathway of 4-PU highlighting pKa advantage and solvatochromism.

Quantitative Data Summary

The following table synthesizes the core physiochemical and kinetic parameters guiding the selection between the two substrates.

| Parameter | 4-Methylumbelliferyl Acetate (4-MUA) | 4-Phenylumbelliferyl Acetate (4-PUA) |

| C4 Substituent | Methyl (–CH₃) | Phenyl (–C₆H₅) |

| Primary Application | Broad-spectrum esterase screening | Selective lipase/hydrolase profiling |

| Aglycone Product | 4-Methylumbelliferone (4-MU) | 4-Phenylumbelliferone (4-PU) |

| Ground State pKa | ~7.8 | ~7.16 |

| Excited State pKa * | ~3.0 | ~4.5 |

| Optimal Assay pH | ≥ 8.5 (Alkaline required for max signal) | ≥ 7.4 (Physiological pH compatible) |

| Emission Maximum | ~445 nm (Static) | ~451–475 nm (Solvatochromic) |

| Steric Hindrance | Minimal | High |

Self-Validating Kinetic Protocol: Comparative Hydrolysis

To empirically validate the specificity and photophysical advantages of 4-PUA versus 4-MUA, the following self-validating experimental protocol must be employed. This system uses a dual-enzyme control to prove steric exclusion.

Reagents & Buffer Causality

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Rationale: pH 7.5 is chosen specifically to demonstrate the pKa advantage of 4-PU over 4-MU, while maintaining physiological relevance).

-

Substrate Stocks: 10 mM 4-MUA and 10 mM 4-PUA in anhydrous DMSO. (Rationale: Acetate esters are prone to spontaneous aqueous hydrolysis; anhydrous DMSO prevents degradation prior to the assay).

-

Enzyme Panel:

-

Enzyme A (Control): Porcine Liver Esterase (PLE) – A general esterase with a restrictive pocket.

-

Enzyme B (Target): Bile-Salt Activated Lipase (BSAL) – A lipase with a wide hydrophobic cleft.

-

Step-by-Step Methodology

-

Microplate Preparation: To a black, flat-bottom 96-well microplate, add 90 µL of Assay Buffer to all reaction wells.

-

Enzyme Seeding: Add 5 µL of Enzyme A (10 nM final) to rows A-D, and 5 µL of Enzyme B (10 nM final) to rows E-H. Include buffer-only wells to establish the spontaneous hydrolysis baseline.

-

Substrate Initiation: Using a multichannel pipette, rapidly inject 5 µL of 4-MUA stock (Rows A, B, E, F) and 4-PUA stock (Rows C, D, G, H) to achieve a final substrate concentration of 500 µM.

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader.

-

For 4-MUA wells: Read at Ex: 360 nm / Em: 445 nm.

-

For 4-PUA wells: Read at Ex: 370 nm / Em: 465 nm (accounting for the conjugated red-shift).

-

-

Continuous Monitoring: Record fluorescence in kinetic mode every 30 seconds for 30 minutes at 37°C.

Validation Logic (Data Interpretation)

The system validates itself if the following matrix is observed:

-

PLE + 4-MUA: Rapid, linear increase in fluorescence (PLE easily accesses the unhindered acetate).

-

PLE + 4-PUA: Flatline/Baseline fluorescence (The bulky phenyl group sterically excludes 4-PUA from the PLE active site).

-

BSAL + 4-MUA: Moderate to rapid fluorescence (BSAL can process small substrates).

-

BSAL + 4-PUA: Rapid fluorescence (BSAL's hydrophobic pocket accommodates the phenyl ring, proving the substrate is viable when the pocket architecture allows).

By executing this protocol, researchers can definitively map the active-site topology of uncharacterized hydrolases based on their differential processing of methyl vs. phenyl-substituted umbelliferyl acetates.

References

1.[1] Wikipedia Contributors. "Methylumbelliferyl-acetate deacetylase." Wikipedia. URL:[Link] 2.[6] "Wide-gamut lasing from a single organic chromophore." PubMed Central (PMC). URL:[Link] 3.[2] "3.1.1.56 methylumbelliferyl-acetate deacetylase." Expasy - ENZYME. URL:[Link] 4.[3] "4AX6: HYPOCREA JECORINA CEL6A D221A MUTANT SOAKED WITH 6-CHLORO-4-PHENYLUMBELLIFERYL-BETA-CELLOBIOSIDE." RCSB PDB. URL:[Link] 5.[4] "Photochemistry (Specialist Periodical Reports) (Vol 13)." epdf.pub. URL:[Link] 6.[5] "Solvent and Acidity Dependence of the Absorption and Fluorescence Spectra of 3-Hydroxycoumarin." ResearchGate. URL:[Link]

Sources

- 1. Methylumbelliferyl-acetate deacetylase - Wikipedia [en.wikipedia.org]

- 2. ENZYME - 3.1.1.56 methylumbelliferyl-acetate deacetylase [enzyme.expasy.org]

- 3. rcsb.org [rcsb.org]

- 4. epdf.pub [epdf.pub]

- 5. researchgate.net [researchgate.net]

- 6. Wide-gamut lasing from a single organic chromophore - PMC [pmc.ncbi.nlm.nih.gov]

7-acetoxy-4-phenylcoumarin CAS number and synonyms

An In-Depth Technical Guide to 7-Acetoxy-4-phenylcoumarin: Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary

The coumarin scaffold (2H-chromen-2-one) represents a privileged structure in medicinal chemistry and photophysics. Among its derivatives, 7-acetoxy-4-phenylcoumarin (systematically named 2-oxo-4-phenyl-2H-chromen-7-yl acetate) stands out as a highly versatile intermediate, fluorogenic probe, and prodrug candidate. This whitepaper provides a comprehensive technical analysis of 7-acetoxy-4-phenylcoumarin, detailing its chemical identity, synthesis workflows, and downstream applications in drug development—specifically targeting tumor-associated carbonic anhydrases (hCA IX/XII) and monoamine oxidase (MAO) [1].

Chemical Identity and Nomenclature

Due to the complex indexing of esterified derivatives in chemical databases, 7-acetoxy-4-phenylcoumarin is frequently identified through its parent compound, 7-hydroxy-4-phenylcoumarin (CAS: 2555-30-8) [2]. The acetylation of the 7-hydroxyl group fundamentally alters the molecule's lipophilicity and photophysical behavior, transforming a highly fluorescent, polar molecule into a cell-permeable, non-fluorescent prodrug/probe.

Table 1: Physicochemical and Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | (2-oxo-4-phenyl-2H-chromen-7-yl) acetate |

| Common Synonyms | 7-acetoxy-4-phenylcoumarin; 4-phenylumbelliferyl acetate |

| Molecular Formula | C17H12O4 |

| Molecular Weight | 280.27 g/mol |

| Parent Compound CAS | 2555-30-8 (7-Hydroxy-4-phenylcoumarin) |

| Melting Point | ~135 °C (Acetate) [3] / 248-252 °C (Parent) [2] |

| Fluorescence (Parent) | Excitation: ~398-425 nm (Push-pull donor system) [4] |

| Biological Targets | hCA IX, hCA XII, ALDH-2, MAO [1, 5] |

Mechanistic Pathways and Applications

The Fluorogenic "Prodrug" Mechanism

The strategic acetylation of the 7-hydroxyl group serves a dual purpose in assay development and pharmacology. The parent compound, 7-hydroxy-4-phenylcoumarin, features a strong electron-donating hydroxyl group that participates in a "push-pull" electron system with the coumarin lactone, resulting in strong fluorescence [4].

Acetylation masks this electron donation, quenching the fluorescence and increasing the molecule's partition coefficient (LogP). When introduced to biological systems, the lipophilic 7-acetoxy-4-phenylcoumarin easily crosses cell membranes. Once intracellular, ubiquitous esterases hydrolyze the ester bond, releasing the active 7-hydroxy-4-phenylcoumarin. This cleavage event simultaneously activates the molecule's pharmacological inhibitory properties (against hCA IX/XII or MAO) and triggers a strong fluorescent signal, making it a self-reporting system[1, 5].

Figure 1: Bioactivation of 7-acetoxy-4-phenylcoumarin into its fluorescent, target-active form.

Synthesis Workflow and Methodologies

The most robust and scalable method for synthesizing 4-arylcoumarins is the Pechmann condensation . Unlike the Perkin or Knoevenagel reactions, which are better suited for 3-substituted coumarins, the Pechmann reaction utilizes phenols and β-keto esters under acidic conditions to directly yield 4-substituted derivatives [6].

Figure 2: Two-step synthesis of 7-acetoxy-4-phenylcoumarin via Pechmann condensation and acetylation.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Synthesis of the Parent Core (7-Hydroxy-4-phenylcoumarin) Rationale: Sulfuric acid acts as both a catalyst to activate the carbonyl carbon of ethyl benzoylacetate and a dehydrating agent to drive the cyclization forward.

-

Preparation: In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl benzoylacetate (1.0 mmol) [1].

-

Catalysis: Place the flask in an ice bath. Dropwise, add 2 mL of 96% w/v sulfuric acid (H₂SO₄) to control the exothermic nature of the initial protonation.

-

Reaction: Remove the ice bath and stir the mixture at 350 rpm at room temperature for 18–24 hours. Monitor the disappearance of starting materials via Thin Layer Chromatography (TLC) using a Cyclohexane/Ethyl Acetate (60:40 v/v) eluent [1].

-

Quenching & Extraction: Quench the reaction by pouring the mixture over crushed ice flakes. Dilute with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield pure 7-hydroxy-4-phenylcoumarin (Yield: ~75-88%) [3].

Phase 2: Acetylation to 7-Acetoxy-4-phenylcoumarin Rationale: Acetyl chloride in the presence of a weak base (like sodium ethoxide or triethylamine) facilitates the nucleophilic acyl substitution at the highly reactive 7-phenolic hydroxyl group.

-

Preparation: Dissolve 7-hydroxy-4-phenylcoumarin (1.0 mmol) in dry acetone (10 mL) or dichloromethane (DCM) [3].

-

Reagent Addition: Add a catalytic amount of base (e.g., NaOEt or Et₃N). Slowly add acetyl chloride (1.5 equivalents) dropwise while maintaining the reaction in an ice bath to prevent side reactions [1, 3].

-

Reaction: Allow the mixture to warm to room temperature and stir gently for 12 hours.

-

Work-up: Pour the reaction mass over crushed ice. A brown/white amorphous solid will precipitate.

-

Isolation: Filter the solid under vacuum, wash thoroughly with cold water to remove residual acid/base, and dry. Recrystallize from ethanol to obtain pure 2-oxo-4-phenyl-2H-chromen-7-yl acetate [3].

Analytical Validation: Successful acetylation is confirmed via ¹H NMR (400 MHz, CDCl₃), characterized by the appearance of a distinct singlet at δ 2.1 ppm corresponding to the newly added acetyl methyl group (-CH₃), alongside the characteristic coumarin and phenyl aromatic protons between δ 7.2 - 7.6 ppm [3].

References

-

Taylor & Francis. (2020). Synthesis, computational studies and assessment of in vitro inhibitory activity of umbelliferon-based compounds against tumour-associated carbonic anhydrase isoforms IX and XII. Retrieved from[Link]

-

PubChem, National Institutes of Health. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479. Retrieved from[Link]

-

Semantic Scholar. (2018). Synthesis and Characterization of New Coumarin Substituted Chromone Using Benzyl Acetoacetate and Studied their Fluorescence Properties. Retrieved from[Link]

-

ResearchGate. Anticlinic smectic C phase in new and novel five-ring hockey stick-shaped compounds. Retrieved from[Link]

Technical Guide: Metabolic Stability Assessment and Optimization of 4-Phenylcoumarin Derivatives

Executive Summary

4-Phenylcoumarins (neoflavonoids) represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-HIV, anti-tubercular, and cytotoxic activities. However, their clinical progression is frequently attrition-prone due to rapid oxidative clearance. The 4-phenyl moiety, acting as a hydrophobic rotor, often serves as a high-affinity substrate for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), leading to rapid first-pass metabolism.

This guide provides a rigorous technical framework for assessing and optimizing the metabolic stability of this scaffold. It details the structural determinants of instability, standardized microsomal assay protocols, and the interpretation of intrinsic clearance (

Part 1: The Metabolic Landscape of 4-Phenylcoumarins

Structural Vulnerabilities (The "Soft Spots")

Unlike their 3-phenylcoumarin counterparts, 4-phenylcoumarins possess a distinct "propeller-like" non-planar geometry. This steric bulk does not prevent metabolism; rather, it directs the molecule into specific hydrophobic pockets of CYP enzymes.

-

The 4'-Position (Phenyl Ring): This is the primary site of oxidative attack (Phase I). The para-position on the phenyl ring is electronically favorable for hydroxylation, mediated largely by CYP2C9 and CYP2C19 .

-

The Coumarin Core (Positions 6 & 7): The 7-position is often substituted (e.g., -OH, -OMe) in active analogs. If unsubstituted, it is a site for hydroxylation. If occupied by a hydroxyl group, it becomes the primary handle for Phase II conjugation (Glucuronidation via UGTs ), leading to rapid renal clearance.

-

The Lactone Ring: While generally stable, the lactone can undergo hydrolysis, though this is secondary to oxidative clearance in this specific scaffold.

Mechanistic Pathway Visualization

The following diagram illustrates the primary metabolic fate of a generic 4-phenylcoumarin, highlighting the transition from lipophilic parent to polar metabolite.

Figure 1: Primary metabolic pathways for 4-phenylcoumarins. CYP2C9-mediated hydroxylation at the 4'-position is the rate-limiting step for many derivatives.

Part 2: Structural Optimization (SAR) for Stability

To improve metabolic stability without sacrificing potency, the following medicinal chemistry strategies are field-proven for this scaffold:

-

Halogen Blocking (Metabolic Shunt):

-

tactic: Replace the 4'-hydrogen on the phenyl ring with Fluorine (F) or Chlorine (Cl).

-

Mechanism: The C-F bond is stronger than C-H, blocking hydroxylation. Chlorine adds steric bulk, potentially reducing fit within the CYP2C9 active site.

-

Note: Ensure this does not negatively impact the binding affinity to the biological target (e.g., HIV RT).

-

-

Electronic Deactivation:

-

Tactic: Introduce electron-withdrawing groups (EWG) like -CF3 or -CN on the phenyl ring.

-

Mechanism: Reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the CYP heme-oxo species.

-

-

Scaffold Hopping at Position 7:

-

Tactic: If a 7-OH group is required for potency, it is a liability for Glucuronidation. Replace with a bioisostere such as a sulfonamide or a heterocycle (e.g., tetrazole) to maintain H-bond donor capability while avoiding UGT recognition.

-

Part 3: Standardized Experimental Protocol

Microsomal Stability Assay (RLM/HLM)

This protocol uses Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) to determine the in vitro intrinsic clearance (

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Liver Microsomes (Final protein conc: 0.5 mg/mL)[1][2][3][4]

-

NADPH Regenerating System (or 1 mM NADPH solution)

-

Test Compound (1 µM final conc, <0.1% DMSO)

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

Figure 2: Step-by-step workflow for the microsomal stability assay. Critical control: Ensure DMSO concentration <0.1% to avoid inhibiting CYPs.

Protocol Execution

-

Preparation: Thaw microsomes on ice. Prepare a 2x Master Mix of microsomes in phosphate buffer.

-

Pre-incubation: Add 1 µL of test compound (from 1 mM stock) to 499 µL of Master Mix. Incubate at 37°C for 5 minutes. Why? To allow compound-enzyme binding equilibrium before catalysis begins.

-

Initiation: Add pre-warmed NADPH.

-

Sampling: At defined time points, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Stop Solution.

-

Processing: Vortex for 10 minutes, centrifuge at 4,000g for 20 minutes. Inject supernatant into LC-MS/MS.

Part 4: Analytical Data Processing

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

-

Mode: ESI Positive (most 4-phenylcoumarins ionize well as [M+H]+).

-

MRM Transitions: Monitor Parent -> Daughter transitions.

-

Example: For a generic derivative (MW 300), transition 301.1 -> 245.1 (loss of carbonyl/phenyl fragment) is common.

-

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (ln) of the "Percent Remaining" of the parent compound against time. The slope of the linear regression (

Formula:

Interpretation Table:

| CLint (µL/min/mg) | Classification | Implication for Drug Development |

| < 10 | Low Clearance | High stability; good candidate for oral dosing. |

| 10 - 45 | Moderate | Acceptable, but may require higher doses. |

| > 45 | High Clearance | Likely poor bioavailability; requires structural modification (SAR). |

References

-

Coumarins and P450s, Studies Reported to-Date. National Institutes of Health (PMC). [Link]

-

Structure-Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism. SciELO México. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities. PubMed. [Link]

-

New Metabolites of Coumarin Detected in Human Urine Using UPLC-QTOF-MS. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate

This guide provides a comprehensive overview of the synthetic pathway for 2-oxo-4-phenyl-2H-chromen-7-yl acetate, a valuable coumarin derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the core chemical principles, offers detailed experimental protocols, and explores the critical parameters that govern the success of the synthesis.

Introduction: The Significance of the Coumarin Scaffold

Coumarins are a prominent class of heterocyclic compounds widely found in nature and are of significant interest due to their broad spectrum of biological activities.[1][2][3] The 4-phenylcoumarin scaffold, in particular, serves as a crucial pharmacophore in numerous compounds with therapeutic potential. The target molecule of this guide, 2-oxo-4-phenyl-2H-chromen-7-yl acetate, is a derivative of 7-hydroxy-4-phenylcoumarin, a key intermediate in the synthesis of various bioactive molecules, including potential anticancer agents.[4][5] The acetylation of the 7-hydroxyl group can modify the compound's physicochemical properties, such as solubility and bioavailability, which is a common strategy in drug design.

This guide will focus on a robust and widely adopted two-step synthetic strategy:

-

Step 1: Pechmann Condensation for the synthesis of the core intermediate, 7-hydroxy-4-phenylcoumarin.

-

Step 2: Acetylation of the hydroxyl group to yield the final product, 2-oxo-4-phenyl-2H-chromen-7-yl acetate.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate is efficiently achieved through a sequential reaction pathway. This involves the initial formation of the coumarin ring system followed by the modification of the hydroxyl functional group.

Caption: Overall synthetic workflow for 2-oxo-4-phenyl-2H-chromen-7-yl acetate.

Step 1: Pechmann Condensation for 7-Hydroxy-4-phenylcoumarin

The Pechmann condensation is a classic and versatile method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2][6][7][8] In this synthesis, resorcinol (a highly activated phenol) reacts with ethyl benzoylacetate.

Reaction Mechanism

The mechanism of the Pechmann condensation has been a subject of study, with evidence suggesting a sequence of steps that can vary depending on the reactants and catalysts used.[9][10][11] The most commonly accepted pathway involves:

-

Transesterification: The reaction is often initiated by an acid-catalyzed transesterification between the phenol (resorcinol) and the β-ketoester (ethyl benzoylacetate).[1][2][6]

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the resorcinol then attacks the keto-carbonyl group in an intramolecular fashion.[1] This step forms the new heterocyclic ring.

-

Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[1][6]

Caption: Simplified mechanism of the Pechmann condensation.

Experimental Protocol: Pechmann Condensation

This protocol is based on established methodologies for the synthesis of 7-hydroxy-4-phenylcoumarin.[4][12]

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15, polyphosphoric acid)[12][13]

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine resorcinol (1 molar equivalent) and ethyl benzoylacetate (1.1-1.2 molar equivalents).[4][12]

-

Cool the mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (a few milliliters per gram of resorcinol) with constant stirring. The addition is exothermic.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][12]

-

Carefully pour the viscous reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[4] A solid precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.[12]

-

Purify the crude product by recrystallization from ethanol to obtain pure 7-hydroxy-4-phenylcoumarin.[12]

Key Parameters and Optimization

The yield and purity of 7-hydroxy-4-phenylcoumarin are highly dependent on several factors:

| Parameter | Influence on the Reaction | Recommendations and Insights |

| Catalyst | The choice of acid catalyst is crucial. Strong Brønsted acids like H₂SO₄ are effective but can lead to charring. Solid acid catalysts like Amberlyst-15 offer easier workup and are more environmentally friendly.[12][13] | For laboratory-scale synthesis, concentrated H₂SO₄ is often used due to its low cost and high reactivity. For larger-scale or greener processes, exploring solid acid catalysts is recommended. |

| Temperature | The reaction is typically carried out at room temperature for activated phenols like resorcinol.[14] Higher temperatures may be required for less reactive phenols but can also increase the formation of side products. | Maintaining a controlled temperature, especially during the exothermic addition of the acid, is critical to prevent degradation of the starting materials and product. |

| Reaction Time | The reaction time can vary depending on the catalyst and temperature. Monitoring by TLC is essential to determine the point of maximum product formation.[12] | An extended reaction time of 12-24 hours is common for this reaction at room temperature.[12] |

| Purity of Reactants | The purity of resorcinol and ethyl benzoylacetate directly impacts the yield and purity of the final product. | Use of high-purity starting materials is recommended to minimize the formation of impurities that can be difficult to remove. |

Step 2: Acetylation of 7-Hydroxy-4-phenylcoumarin

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 7-hydroxy-4-phenylcoumarin. This is a standard esterification reaction.

Reaction Mechanism

The acetylation of a phenol is typically carried out using an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. The base (e.g., pyridine, triethylamine) deprotonates the phenolic hydroxyl group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Research Portal [scholarlyworks.adelphi.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. jk-sci.com [jk-sci.com]

Pharmacological Profiling and Mechanistic Dynamics of 7-Acetoxy-4-Phenylcoumarin Derivatives

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry. Among its derivatives, 4-phenylcoumarins have garnered significant attention due to their diverse pharmacological profiles, acting as potent antiviral, anticancer, and antiparasitic agents[1]. The specific modification of the 7-hydroxyl group to a 7-acetoxy moiety (yielding 7-acetoxy-4-phenylcoumarin) represents a highly effective prodrug strategy. This technical guide provides an in-depth analysis of the biological activity of 7-acetoxy-4-phenylcoumarin derivatives, exploring the causality behind their structural design, their mechanisms of action, and self-validating experimental protocols for their evaluation.

Structural Rationale: The Prodrug Paradigm

The biological efficacy of 4-phenylcoumarins is heavily dictated by their substitution patterns[1].

-

The 4-Phenyl Moiety: The introduction of a phenyl ring at the C4 position provides critical steric bulk and hydrophobicity. This allows the molecule to engage in robust

stacking and hydrophobic interactions within deep enzymatic pockets, such as the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

The 7-Acetoxy Modification: The free 7-hydroxyl group is highly active but highly polar, which can restrict passive diffusion across lipid bilayers[2]. By acetylating this group to form 7-acetoxy-4-phenylcoumarin, researchers mask the polar hydroxyl, significantly increasing the molecule's partition coefficient (LogP). Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular esterases rapidly hydrolyze the ester bond. This cleavage releases the active 7-hydroxy-4-phenylcoumarin, trapping it intracellularly to exert its biological effects.

Pharmacological Profiling

Oncology: Tubulin Polymerization Inhibition

4-Phenylcoumarin derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, particularly MCF-7 breast cancer cells[3]. The mechanism of action involves the inhibition of tubulin polymerization. The active 7-hydroxy metabolite binds to the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle. This disruption triggers cell cycle arrest at the G2/M phase, ultimately leading to apoptosis[3].

Virology: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

In the realm of antiviral drug development, 4-phenylcoumarins are potent NNRTIs[4]. Structure-activity relationship (SAR) studies reveal that the 4-phenyl substituent is essential for optimum activity, allowing the compound to fit perfectly into the allosteric pocket of HIV-1 reverse transcriptase[4]. Advanced derivatives, such as hydrazone-linked 4-phenylcoumarins, have exhibited IC50 values as low as 9.01 nM against wild-type HIV-1, rivaling established drugs like Efavirenz[4].

Parasitology: Leishmanicidal Activity

Neglected tropical diseases, such as leishmaniasis, have also been targeted using this scaffold. Derivatives of 7-hydroxy-4-phenylcoumarin have shown significant in vitro leishmanicidal activity against both promastigote and amastigote forms of Leishmania amazonensis[5]. Crucially, these compounds demonstrate a high selectivity index, inducing parasitic death without causing significant toxicity to mammalian host macrophages[5].

Quantitative Bioactivity Profile

| Derivative / Scaffold | Target Assay | Biological Target / Cell Line | Efficacy (IC50 / Activity) | Ref |

| 4-Phenylcoumarin Hydrazone (8b) | RT Inhibition | Wild-type HIV-1 RT | 9.01 nM | [4] |

| 7-O-prenylated-4-phenylcoumarin | Leishmanicidal | L. amazonensis (Promastigote) | 21.35 µM | [5] |

| 7-O-prenylated-4-phenylcoumarin | Leishmanicidal | L. amazonensis (Amastigote) | 58.10 µM | [5] |

| 4-Phenylcoumarin Core | Cytotoxicity | MCF-7 (Breast Cancer) | Potent Tubulin Inhibition | [3] |

| 7-Hydroxy-4-phenylcoumarin | Antioxidant | DPPH Radical Scavenging | High Scavenging Activity | [1] |

Signaling Pathways & Workflows

Intracellular activation of 7-acetoxy-4-phenylcoumarin and tubulin inhibition pathway.

Standardized high-throughput screening workflow for HIV-1 RT inhibition.

Self-Validating Experimental Protocols

Protocol A: Esterase-Mediated Activation & Cytotoxicity Assay

Causality: To prove that 7-acetoxy-4-phenylcoumarin acts as a prodrug, its cytotoxicity must be evaluated in the presence and absence of an esterase inhibitor. If toxicity drops when esterases are inhibited, prodrug cleavage is validated as the activation step.

-

Cell Seeding: Plate MCF-7 cells at

cells/well in a 96-well plate and incubate for 24 hours at 37°C. -

Esterase Inhibition (Control): Pre-treat half the wells with 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 1 hour.

-

Compound Administration: Add serial dilutions (0.1 µM to 100 µM) of 7-acetoxy-4-phenylcoumarin to both BNPP-treated and untreated wells.

-

Incubation & Readout: Incubate for 48 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm[1].

-

Validation: A rightward shift in the IC50 curve for the BNPP-treated group confirms that intracellular esterase hydrolysis is required for the compound's cytotoxic efficacy.

Protocol B: High-Throughput HIV-1 Reverse Transcriptase Inhibition Assay

Causality: To confirm direct target engagement (NNRTI activity), a cell-free enzymatic assay is utilized to isolate the interaction between the coumarin derivative and the RT enzyme[4].

-

Reagent Preparation: Prepare a reaction mixture containing purified recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, and reaction buffer (Tris-HCl, MgCl2, KCl).

-

Inhibitor Pre-incubation: Add 4-phenylcoumarin derivatives at varying concentrations. Incubate at 37°C for 10 minutes to allow the compounds to equilibrate within the allosteric NNIBP[4].

-

Reaction Initiation: Add biotinylated-dUTP to initiate reverse transcription. Incubate for 1 hour at 37°C.

-

Detection: Transfer the mixture to a streptavidin-coated microplate. Add HRP-conjugated anti-biotin antibody, followed by a chemiluminescent substrate.

-

Validation: Measure luminescence. The reduction in signal directly correlates with the inhibition of DNA polymerization, validating the compound's efficacy as an NNRTI.

References

-

A Comparative Analysis of Biological Activity in 7-Hydroxy-4-phenylcoumarin Analogs Source: BenchChem URL:1

-

4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies Source: PubMed (NIH) URL:4

-

Synthesis and in vitro evaluation of leishmanicidal activity of 7-hydroxy-4-phenylcoumarin derivatives Source: ResearchGate URL:5

-

Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells Source: Researcher.Life (R Discovery) URL:3

-

Synthesis of Flavonoids (Literature Overview) Source: University of the Free State (UFS) URL:2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Engineering the 4-Phenylcoumarin Scaffold: Synthesis, SAR, and Mechanisms in Targeted Oncology

Executive Summary

The 4-phenylcoumarin (neoflavonoid) core has emerged as a highly privileged scaffold in medicinal chemistry, offering a rigid yet highly functionalizable backbone for the development of targeted therapeutics[1]. Originally isolated from natural sources such as Exostema species, synthetic derivatives of this scaffold have demonstrated profound efficacy, particularly in oncology[2]. This technical guide provides an in-depth analysis of the chemical synthesis, structure-activity relationships (SAR), and biological mechanisms of 4-phenylcoumarin derivatives, alongside self-validating experimental protocols designed for robust preclinical evaluation.

Chemical Synthesis & Optimization Strategies

Protocol 1: Solvent-Free Synthesis via Preyssler HPA Catalysis

Causality & Rationale: Utilizing a recyclable Preyssler HPA catalyst under solvent-free conditions provides an exceptionally high density of Brønsted acid sites. This drives the condensation of phenols and phenylpropiolic acid to completion while entirely eliminating solvent-mediated side reactions.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry reaction vessel, combine 1 mmol of the substituted phenol with 1 mmol of phenylpropiolic acid.

-

Self-Validation: Ensure all reagents are completely anhydrous. Residual moisture will competitively hydrolyze intermediate esters, drastically reducing the final yield.

-

-

Catalyst Addition: Add 0.5 mol% of Preyssler HPA catalyst. The extremely low catalyst loading is sufficient due to the high proton mobility within the HPA matrix.

-

Thermal Condensation: Heat the solvent-free mixture to exactly 130°C for 2 hours.

-

Causality: Temperature control is critical. Temperatures below 110°C yield incomplete conversion (<54%), whereas exceeding 150°C triggers rapid degradation and the formation of unidentified side products.

-

-

Monitoring & Isolation: Confirm reaction completion via Thin Layer Chromatography (TLC). Cool the mixture to room temperature, extract with an organic solvent, and filter to recover the heterogeneous HPA catalyst. Recrystallize the crude product from methanol to achieve >90% purity.

Structure-Activity Relationships (SAR) & Biological Efficacy

The pharmacological targeting of the 4-phenylcoumarin scaffold is highly dictated by its substitution pattern. SAR studies have established that functionalization at the 7, 8, and 3 positions governs both potency and the specific mechanism of action[4].

Quantitative SAR Data

| Compound / Substitution | Cancer Cell Line | Primary Target / Assay | IC₅₀ / Activity Metric | Reference |

| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin (4f) | A549 (Lung) | ROS Generation / Cytotoxicity | 13.5 µM | [5],[4] |

| 6-Methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (4-PQ) | COLO205 (Colon) | Tubulin Inhibition | 0.32 µM | [2] |

| Geranylated 4-Phenylcoumarin (DMDP-1) | PC-3 (Prostate) | Caspase-Independent Apoptosis | Significant Autophagy | [6] |

Note: Bioisosteric replacement of the coumarin oxygen with nitrogen yields 4-phenyl-2-quinolones (4-PQs), shifting the molecule's affinity toward the colchicine-binding site of tubulin, resulting in sub-micromolar antiproliferative activity[2].

Mechanisms of Action (MoA) in Oncology

The 4-phenylcoumarin scaffold does not rely on a single cytotoxic pathway; rather, it induces apoptosis through multiple concurrent signaling cascades depending on its functional groups:

-

ROS-Dependent Apoptosis: Highly active derivatives (like compound 4f) trigger a massive intracellular surge of Reactive Oxygen Species (ROS)[5]. This oxidative stress leads to the loss of Mitochondrial Membrane Potential (MMP), cell cycle arrest at the G0/G1, S, and G2 phases, and subsequent apoptotic cell death[4].

-

Kinase Modulation: Certain derivatives act as direct inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, downregulating survival signals and halting tumor proliferation[7].

-

Caspase-Independent Pathways: Geranylated 4-phenylcoumarins (e.g., DMDP-1) bypass traditional caspase activation. Instead, they induce cell death in prostate cancer cells via autophagy and the auto-degradation of calpain-2[6].

Mechanisms of action for 4-phenylcoumarin derivatives in oncology.

Experimental Methodologies for Biological Evaluation

To rigorously evaluate the efficacy of newly synthesized 4-phenylcoumarins, researchers must employ multiplexed assays that confirm both cytotoxicity and the underlying mechanism.

Protocol 2: Multiplexed In Vitro Evaluation (MTT Viability & ROS Generation)

Causality & Rationale: To confirm that cytotoxicity is driven by targeted oxidative stress rather than non-specific necrosis, a parallel MTT viability assay and an ROS-scavenging rescue experiment must be conducted[5],[8].

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) in 96-well plates and incubate for 24 hours at 37°C to allow for complete adherence[7].

-

Pre-treatment (ROS Validation): In a designated subset of control wells, pre-treat the cells with the antioxidant N-acetylcysteine (NAC) for 1 hour prior to compound exposure[8].

-

Self-Validation: If the derivative strictly induces ROS-dependent apoptosis, the NAC pre-treatment will scavenge the generated radicals and completely rescue cell viability[8]. Failure to rescue indicates off-target toxicity or a secondary MoA.

-

-

Compound Exposure: Treat cells with varying concentrations (10–100 µM) of the 4-phenylcoumarin derivative dissolved in DMSO[4].

-

Causality: Ensure the final DMSO concentration in the culture media remains below 0.1%. Higher concentrations will induce solvent toxicity, skewing the baseline viability[7]. Incubate for 48–72 hours.

-

-

MTT Addition & Solubilization: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove the supernatant and add 150 µL of pure DMSO to solubilize the formazan crystals[7].

-

Self-Validation: Inspect the wells microscopically. Incomplete solubilization of the purple crystals will artificially lower absorbance readings, resulting in an inaccurate IC₅₀ calculation.

-

-

Quantification: Measure the absorbance at 570 nm using a microplate reader and plot the dose-response curve to determine the IC₅₀[7].

Iterative workflow for the biological evaluation and optimization of 4-phenylcoumarins.

Conclusion

The 4-phenylcoumarin scaffold represents a highly versatile template in medicinal chemistry. By utilizing green synthesis methodologies like Preyssler HPA catalysis and leveraging iterative SAR studies, researchers can fine-tune these molecules to target specific oncological pathways—ranging from ROS-dependent apoptosis to tubulin inhibition. Adhering to self-validating experimental protocols ensures that the biological data generated is both reproducible and mechanistically sound.

References

- A Comparative Analysis of Biological Activity in 7-Hydroxy-4-phenylcoumarin Analogs BenchChem

- Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism PubMed

- 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line Anticancer Research

- Application of 7-Hydroxy-4-phenylcoumarin in Cancer Cell Prolifer

- Phenyl coumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions CONICET

- Methods to improve the yield of 7-hydroxy-4-phenylcoumarin synthesis BenchChem

- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]

- 6. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Absorption and Emission Maxima of 4-Phenylcoumarin Fluorophores

Executive Summary & Core Directive

This guide provides a rigorous technical analysis of 4-phenylcoumarin fluorophores , a subclass of the coumarin family distinguished by an extended

This document is structured to serve drug development professionals and application scientists . It moves beyond basic spectral data to explain the structural causality of fluorescence, providing actionable synthesis protocols and self-validating characterization workflows.

Photophysical Architecture & Structure-Activity Relationship (SAR)

The fluorescence of 4-phenylcoumarins is governed by the "Push-Pull" mechanism. The coumarin lactone ring acts as the electron acceptor (Pull), while substituents at the 7-position (e.g., -OH, -NEt

Comparative Spectral Data Table

The following table synthesizes experimental maxima for key 4-phenylcoumarin derivatives. Note the bathochromic (red) shift as the electron-donating strength at C7 increases (

| Derivative (Substituent at C7) | Solvent | Abs Max ( | Em Max ( | Stokes Shift (nm) | Quantum Yield ( | Key Feature |

| 4-Phenylcoumarin (H) | Ethanol | ~300 | ~380 | ~80 | < 0.10 | Weak fluorescence; lacks strong ICT donor. |

| 7-Methoxy-4-phenylcoumarin | Methanol | 324 | 385 | 61 | 0.18 | Moderate donor; reduced H-bonding effects. |

| 7-Hydroxy-4-phenylcoumarin | PBS (pH 7.4) | 340 | 460 | 120 | 0.25 | pH-sensitive; forms highly fluorescent anion. |

| 7-Diethylamino-4-phenylcoumarin | Ethanol | 382 | 478 | 96 | 0.72 | Strong ICT; high brightness; solvatochromic. |

| 7-Diethylamino-4-styrylcoumarin | DMSO | 418 | 606 | 188 | 0.28 | Extended conjugation; Near-IR emission potential. |

Critical Insight: The 7-Hydroxy derivative exhibits a massive Stokes shift (~120 nm) due to Excited State Proton Transfer (ESPT) in protic solvents, making it an ideal candidate for ratiometric pH sensing.

Solvatochromic Behavior (The Lippert-Mataga Logic)

4-phenylcoumarins exhibit positive solvatochromism . As solvent polarity increases, the highly dipolar excited state (ICT state) is stabilized more than the ground state, lowering the energy gap and causing a red shift in emission.

-

Non-polar (Hexane): Blue-shifted emission, fine vibrational structure often visible.

-

Polar Aprotic (DMSO/ACN): Red-shifted emission, loss of vibrational structure.

-

Polar Protic (MeOH/Water): Further red shift; for 7-amino derivatives, H-bonding can quench fluorescence (lower

) by facilitating non-radiative decay.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the photophysical pathway from photon absorption to emission, highlighting the critical Intramolecular Charge Transfer (ICT) and competing Twisted Intramolecular Charge Transfer (TICT) states which are relevant for 4-phenyl derivatives due to the rotatable phenyl ring.

Caption: Photophysical pathway of 4-phenylcoumarins showing the competition between radiative ICT emission and non-radiative TICT quenching.

Experimental Protocols

Synthesis of 7-Hydroxy-4-phenylcoumarin (Pechmann Condensation)

This is the most robust method for synthesizing the core scaffold.

Reagents: Resorcinol (11.0 g, 0.1 mol), Ethyl benzoylacetate (19.2 g, 0.1 mol), Sulfuric acid (70%, 50 mL).

Protocol:

-

Mixing: In a 250 mL round-bottom flask, dissolve resorcinol in ethyl benzoylacetate.

-

Catalysis: Add 70%

dropwise with stirring while keeping the temperature below 10°C (ice bath) to prevent charring. -

Reaction: Once addition is complete, warm to room temperature and stir for 18 hours. The mixture should turn into a dark viscous oil.

-

Quenching: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. A solid precipitate will form immediately.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces. Recrystallize from ethanol to obtain light yellow needles.

-

Validation:

-

MP: 240–242°C.

-

Fluorescence Check: Dissolve a crystal in ethanol; observe bright blue fluorescence under 365 nm UV lamp.

-

Synthesis via Suzuki-Miyaura Coupling (For 4-Aryl Diversification)

Use this route if you need to install specific substituted phenyl rings at the 4-position on a pre-existing coumarin scaffold.

Reagents: 4-Chloro-7-diethylaminocoumarin (1.0 eq), Arylboronic acid (1.2 eq),

Workflow Diagram:

Caption: Optimized workflow for Suzuki coupling to synthesize 4-arylcoumarin derivatives.

Characterization: Quantum Yield Measurement

To ensure Trustworthiness and Self-Validation , use the Comparative Method . Do not rely on single-point measurements.

Standard: Quinine Sulfate in 0.1 M

Protocol:

-

Absorbance Matching: Prepare solutions of the Standard and Sample such that their absorbance at the same excitation wavelength (e.g., 350 nm) is identical and below 0.1 OD (to avoid Inner Filter Effect).

-

Emission Scan: Record the emission spectra (360–600 nm) for both solutions using identical slit widths and integration times.

-

Integration: Calculate the integrated area (

) under the emission curve for both. -

Calculation:

-

Where

is the refractive index of the solvent (Ethanol=1.36, Water=1.33).

-

References

-

BenchChem. Application Note and Protocol: Measuring the Quantum Yield of Coumarin Derivatives. (2025).[1][2][3] Link

-

Al-Majedy, Y. K., et al. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry (2015).[4][5] Link

-

Husain, M. M., et al. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino... European Journal of Chemistry (2012). Link

-

Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis.Link

-

OMLC. 7-Methoxycoumarin-4-acetic acid Spectra. PhotochemCAD Data.[6][7] Link

-

PubChem. 7-Hydroxy-4-phenylcoumarin Compound Summary.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 5. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 6. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]

- 7. 7-Methoxycoumarin-4-acetic acid [omlc.org]

Methodological & Application

Application Note: High-Fidelity Esterase Activity Profiling Using the Fluorogenic Substrate 7-Acetoxy-4-phenylcoumarin

Mechanistic Rationale & Probe Selection

In the landscape of enzymatic screening, the accurate quantification of esterase and lipase activity is critical for drug metabolism and pharmacokinetic (DMPK) profiling, as well as for identifying inhibitors of therapeutic targets like acetylcholinesterase.

The design of 7-acetoxy-4-phenylcoumarin relies on a highly efficient [1]. By masking the free C7-hydroxyl group of the coumarin scaffold with an acetoxy moiety, the intrinsic fluorescence of the molecule is effectively quenched[1]. Upon catalytic hydrolysis by an esterase, the ester bond is cleaved, releasing the deprotected 7-hydroxy-4-phenylcoumarin .

Causality in Probe Design:

Why utilize a 4-phenyl derivative instead of the ubiquitous 4-methylcoumarin? The substitution of a methyl group with a phenyl ring at the C-4 position extends the

Fig 1. Esterase-mediated off-on fluorescence mechanism of 7-acetoxy-4-phenylcoumarin.

The Self-Validating Assay Architecture

A robust biochemical protocol must be a self-validating system. To ensure data integrity, this assay is engineered with three non-negotiable control pillars:

-

The Auto-Hydrolysis Control (No-Enzyme): Esters are inherently susceptible to spontaneous hydrolysis in aqueous buffers, particularly at physiological pH. A well containing only buffer and substrate must be run in parallel to quantify this background rate, which is subsequently subtracted from the enzymatic rate.

-

The Calibration Standard: Relative Fluorescence Units (RFU) are arbitrary and vary drastically between microplate readers. To calculate true specific enzyme activity (

mol/min/mg), researchers must generate a standard curve using the pure product,[2], to establish an RFU-to-Molarity conversion factor. -

Solvent Tolerance Limits: 7-acetoxy-4-phenylcoumarin is highly lipophilic. While DMSO is required for substrate solubilization, exceeding 2% (v/v) DMSO in the final assay volume can induce solvent-mediated denaturation of the esterase, leading to artificially depressed

values.

Quantitative Assay Parameters

| Parameter | Optimal Value | Mechanistic Causality |

| Substrate Concentration | 10 - 50 | Maintains pseudo-first-order kinetics; covers typical |

| DMSO Concentration | Ensures lipophilic substrate solubility while preventing solvent-induced enzyme unfolding. | |

| Buffer pH | 7.4 - 8.0 | Ensures the released 7-hydroxy-4-phenylcoumarin is deprotonated into its highly fluorescent phenolate anion ( |

| Excitation Wavelength | 355 nm | Matches the peak absorption band of the extended |

| Emission Wavelength | 455 nm | Captures the peak Stokes-shifted photon emission of the deprotected fluorophore[2]. |

| Microplate Type | Solid Black | Prevents well-to-well optical crosstalk and minimizes background light scattering. |

Step-by-Step Experimental Protocol

Phase A: Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 100 mM NaCl. Crucial: Add 0.01% (v/v) Triton X-100 to prevent the lipophilic substrate and enzyme from adsorbing to the hydrophobic walls of the microplate.

-

Substrate Stock (10 mM): Dissolve 7-acetoxy-4-phenylcoumarin in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light to prevent degradation.

-

Substrate Working Solution (500

M): Dilute the 10 mM stock 1:20 in Assay Buffer immediately before use. -

Enzyme Preparation: Dilute the target esterase in Assay Buffer to a concentration that yields a linear fluorescence increase over 30 minutes (typically 0.1 - 5

g/mL, depending on the enzyme's

Phase B: Assay Assembly (96-Well Format)

Note: Perform all additions on ice to prevent premature reaction initiation.

-

Background Control Wells: Add 90

L of Assay Buffer. -

Enzyme Reaction Wells: Add 80

L of Assay Buffer and 10 -

Initiation: Rapidly add 10

L of the Substrate Working Solution (500

Phase C: Kinetic Measurement

-

Immediately transfer the solid black 96-well plate to a fluorescence microplate reader pre-warmed to 37°C.

-

Record fluorescence in Kinetic Mode for 30–60 minutes, taking readings every 60 seconds.

-

Optical Settings: Excitation = 355 nm; Emission = 455 nm[2].

Fig 2. Step-by-step experimental workflow for the fluorogenic esterase microplate assay.

Data Analysis & Kinetic Modeling

-

Rate Calculation: Extract the Relative Fluorescence Units (RFU) over time. Plot RFU vs. Time (minutes) and determine the slope of the linear portion of the curve to find the initial velocity (

) in RFU/min. -

Background Correction: Subtract the slope of the Auto-Hydrolysis Control from the slope of the Enzyme Reaction wells.

-

Molar Conversion: Using the slope of your 7-hydroxy-4-phenylcoumarin standard curve (RFU/

M), convert the corrected -

Michaelis-Menten Fitting: To determine

and

References

-

New Advances in the Exploration of Esterases with PET and Fluorescent Probes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Application Note: 7-Acetoxy-4-phenylcoumarin Protein Transacetylase (TAase) Assay

Executive Summary

Calreticulin Transacetylase (CRTAase) is a unique membrane-bound and endoplasmic reticulum (ER) luminal enzyme responsible for the transfer of acetyl groups from polyphenolic acetates to specific receptor proteins (RPs)[1]. While 7-acetoxy-4-methylcoumarin (7-AMC) serves as the classical model substrate, substituting the C-4 methyl group with a bulky, lipophilic phenyl ring to form 7-acetoxy-4-phenylcoumarin (7-APC) drastically alters the molecular electrostatic potential (MEP) and charge distribution of the coumarin core[2]. This structural modification is highly relevant for drug development professionals conducting Structure-Activity Relationship (SAR) studies to design selective modulators of protein acetylation.

This application note details a self-validating, high-throughput biochemical assay to quantify CRTAase activity using 7-APC as the acetyl donor and cytosolic Glutathione S-transferase (GST) as the receptor protein proxy.

Mechanistic Causality & Assay Rationale

Directly quantifying the acetylation of target proteins is notoriously low-throughput, often requiring Western blotting with pan-anti-acetyl lysine antibodies. To circumvent this, the TAase assay leverages a highly reliable enzymatic cascade:

-

Autoacetylation: CRTAase catalyzes the nucleophilic attack on the C-7 acetoxy group of 7-APC, forming an autoacetylated CRTAase intermediate[1].

-

Transacetylation: The acetyl group is subsequently transferred to a receptor protein. Cytosolic GST is the gold-standard receptor for this assay because its acetylation results in a proportional and irreversible inhibition of its catalytic activity[1].

-

Colorimetric Readout: By measuring the residual GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH), researchers can indirectly but accurately quantify TAase activity[3].

The Non-Enzymatic Caveat (System Trustworthiness)

Polyphenolic acetates possess inherent electrophilicity. Recent biophysical studies demonstrate that acetoxycoumarins can acetylate proteins (such as BSA) non-enzymatically in a time- and concentration-dependent manner, particularly in polar solvents[4]. Therefore, a self-validating assay must include a Non-Enzymatic Control to subtract background chemical acetylation from the true CRTAase-mediated transacetylation. Furthermore, the assay buffer is strictly maintained at pH 6.5 ; alkaline environments accelerate the spontaneous hydrolysis of the ester bond, destroying the acetyl donor before enzymatic transfer can occur[4].

Experimental Workflow

Fig 1: CRTAase-mediated transacetylation workflow using 7-APC as acetyl donor and GST as readout.

Step-by-Step Protocol

Reagent Preparation

-

Assay Buffer: 0.25 M Potassium phosphate buffer, adjusted strictly to pH 6.5.

-

7-APC Stock (10 mM): Dissolve 7-APC in 100% anhydrous DMSO. Causality Note: The C-4 phenyl ring makes 7-APC highly hydrophobic. Ensure complete dissolution. The final DMSO concentration in the assay must not exceed 2% to prevent GST denaturation.

-

CRTAase Source: Purified CRTAase (approx. 10 µ g/reaction ) or standardized mammalian platelet lysate/microsomal extract (approx. 30 µg total protein/reaction)[1].

-

Receptor Protein: Recombinant cytosolic GST (5 µ g/reaction ).

-

Readout Substrates: 20 mM CDNB in ethanol and 20 mM GSH in Assay Buffer (prepare fresh).

The Transacetylation Reaction (Phase I)

Set up the following reaction tubes (Total volume: 100 µL):

-

Vehicle Control (Uninhibited GST): 5 µg GST + 30 µg CRTAase + 2 µL DMSO + Assay Buffer.

-

Non-Enzymatic Control (Background): 5 µg GST + 2 µL 7-APC Stock + Assay Buffer (No CRTAase).

-

Test Sample (Enzymatic Acetylation): 5 µg GST + 30 µg CRTAase + 2 µL 7-APC Stock + Assay Buffer.

Incubation: Vortex gently and incubate all tubes at 37°C for exactly 30 minutes. Prolonged incubation increases the risk of non-enzymatic background acetylation[4].

GST Activity Readout (Phase II)

This phase adapts the standard Habig et al. methodology for continuous spectrophotometric rate determination[3].

-

Transfer 50 µL of the Phase I reaction mixture into a UV-transparent 96-well microplate.

-

Add 140 µL of Assay Buffer to each well.

-

Initiate the readout reaction by rapidly adding 5 µL of 20 mM CDNB and 5 µL of 20 mM GSH to all wells (Final concentrations: 0.5 mM each).

-

Immediately read the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader at 25°C.

Data Interpretation & Calculations